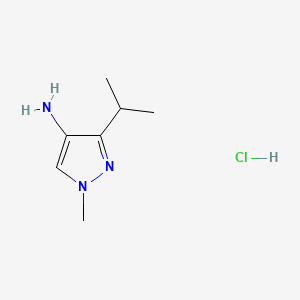
2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one (NPPE) is a synthetic compound that has been used in a variety of scientific research applications. It is an important tool for studying the effects of nitric oxide (NO) on physiological and biochemical processes. NPPE is a nitric oxide donor, meaning it is capable of releasing NO when exposed to certain conditions. NPPE has been used in a variety of studies, including those related to cardiovascular health, neuroprotection, and cancer research.
Applications De Recherche Scientifique
2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has been used in a variety of scientific research applications. It has been used to study the effects of nitric oxide (NO) on a variety of physiological and biochemical processes. For example, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has been used to study the effects of NO on cardiovascular health, neuroprotection, and cancer research. 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has also been used to study the effects of NO on cell signaling pathways, gene expression, and protein folding.
Mécanisme D'action
2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one acts as a nitric oxide (NO) donor, meaning it is capable of releasing NO when exposed to certain conditions. The release of NO is triggered by the hydrolysis of 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one to form nitric oxide and pyrrolidine. This reaction is catalyzed by the enzyme nitric oxide synthase (NOS). The released NO then binds to a variety of proteins and enzymes, which leads to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has been shown to have a variety of biochemical and physiological effects. For example, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has been shown to increase the production of nitric oxide in the body, which can lead to improved blood flow, lower blood pressure, and enhanced wound healing. 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has also been shown to increase the activity of certain enzymes, such as nitric oxide synthase (NOS) and guanylate cyclase (GC). 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has also been shown to increase the activity of certain proteins, such as endothelial nitric oxide synthase (eNOS) and cyclooxygenase-2 (COX-2).
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has a number of advantages for use in laboratory experiments. First, it is relatively easy to synthesize and is relatively stable in aqueous solutions. Second, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is non-toxic and non-irritating, making it safe to use in laboratory experiments. Third, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is relatively inexpensive, making it a cost-effective option for laboratory experiments.
On the other hand, there are some limitations to the use of 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one in laboratory experiments. First, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is not very soluble in water, making it difficult to accurately measure concentrations of 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one in solutions. Second, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is not very stable in organic solvents, making it difficult to store solutions containing 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one. Third, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is not very soluble in organic solvents, making it difficult to accurately measure concentrations of 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one in solutions.
Orientations Futures
2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has a variety of potential future applications. First, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one could be used to study the effects of nitric oxide on a variety of physiological and biochemical processes. Second, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one could be used to study the effects of NO on cell signaling pathways and gene expression. Third, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one could be used to study the effects of NO on protein folding. Fourth, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one could be used to study the effects of NO on cancer and other diseases. Fifth, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one could be used to develop new drugs and therapies for a variety of diseases. Finally, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one could be used to develop new diagnostic tools for a variety of diseases.
Méthodes De Synthèse
2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one can be synthesized using a variety of methods. The most common method is to react 4-nitrosopiperazine with 1-(pyrrolidin-1-yl)ethan-1-one in an aqueous solution. This reaction yields 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one as the end product. Other methods of synthesis include the reaction of 4-nitrosopiperazine with 1-pyrrolidine in an aqueous solution or the reaction of 4-nitrosopiperazine with 1-(pyrrolidin-1-yl)ethan-1-one in a non-aqueous solution.
Propriétés
IUPAC Name |
2-(4-nitrosopiperazin-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c15-10(13-3-1-2-4-13)9-12-5-7-14(11-16)8-6-12/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEXLYXLHGSYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)

![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)





![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)
![1-methyl-3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610260.png)

![7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610300.png)